6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1190322-98-5
VCID: VC2838528
InChI: InChI=1S/C8H8N2O/c1-5-2-7-6(9-4-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11)
SMILES: CC1=CC2=C(CC(=O)N2)N=C1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

CAS No.: 1190322-98-5

Cat. No.: VC2838528

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one - 1190322-98-5

Specification

CAS No. 1190322-98-5
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 6-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Standard InChI InChI=1S/C8H8N2O/c1-5-2-7-6(9-4-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11)
Standard InChI Key ZQZHIBLCNOUOEM-UHFFFAOYSA-N
SMILES CC1=CC2=C(CC(=O)N2)N=C1
Canonical SMILES CC1=CC2=C(CC(=O)N2)N=C1

Introduction

Physical and Chemical Properties

The physical and chemical properties of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are summarized in Table 1:

PropertyValueSource
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
IUPAC Name6-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
CAS Number1190322-98-5
Canonical SMILESCC1=CC2=C(CC(=O)N2)N=C1
AppearanceSolid (inferred from similar compounds)
Estimated Boiling Point~370°C (estimated based on similar compounds)
Estimated Melting Point~200-220°C (estimated based on similar compounds)
Estimated Density~1.6 g/cm³ (estimated based on similar compounds)

The compound contains a lactam functionality that can serve as both a hydrogen bond donor (N-H) and acceptor (C=O). The methyl group at the 6-position affects the electron distribution within the molecule and potentially influences its pharmacokinetic properties .

Structure-Activity Relationships

Understanding the structure-activity relationships of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and related compounds can guide future drug development efforts:

Effect of 6-Position Substitution

The methyl group at the 6-position likely influences:

  • Lipophilicity - increasing membrane permeability compared to unsubstituted analogues

  • Electronic distribution - affecting binding affinity to potential targets

  • Metabolic stability - potentially blocking metabolism at this position

Importance of the Lactam Functionality

The 2-oxo (lactam) group serves as:

  • A hydrogen bond donor (N-H) and acceptor (C=O)

  • A rigidifying element that constrains the molecular conformation

  • A potential site for further derivatization

Comparison with Related Compounds

Table 2. Comparison of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one with Structurally Related Compounds:

CompoundCAS NumberKey Structural DifferencePotential Functional Impact
1H-Pyrrolo[3,2-b]pyridin-2(3H)-one32501-05-6No 6-methyl groupReduced lipophilicity, altered electronic properties
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one1227267-32-4Bromo instead of methyl at 6-positionEnhanced reactivity for further derivatization
3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one913720-12-4Dimethyl substitution at 3-positionIncreased steric bulk near lactam, restricted conformation
6-Methyl-1H-pyrrolo[3,2-b]pyridine1175015-76-5Lacks the 2-oxo functionalityAbsence of lactam hydrogen bonding capabilities

Analytical Methods and Characterization

Comprehensive characterization of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be achieved through standard analytical techniques:

Spectroscopic Identification

Based on related compounds, the expected spectroscopic features include:

NMR Spectroscopy:

  • ¹H NMR would show signals for the methyl group (δ ~2.4-2.6 ppm), aromatic protons, and NH proton (δ ~10-11 ppm)

  • ¹³C NMR would display the carbonyl carbon signal (δ ~170-175 ppm) and appropriate aromatic carbon signals

Mass Spectrometry:

  • Expected m/z for [M+H]⁺: 149.07

  • Characteristic fragmentation patterns including loss of CO (28 amu)

Preparation of Stock Solutions

For experimental work with 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, Table 3 provides guidance on stock solution preparation:

Stock Solution ConcentrationSolvent Volume Required for Different Quantities
1 mg
1 mM6.7495 mL
5 mM1.3499 mL
10 mM0.6749 mL

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